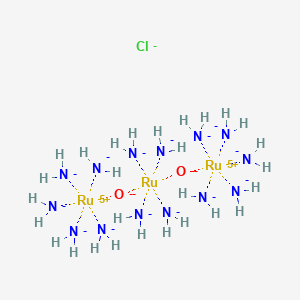
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride is a complex chemical compound with the molecular formula (NH3)14.O2Ru3Cl6. It is known for its unique structure, which includes three ruthenium atoms bridged by oxygen atoms and coordinated by ammonia and chloride ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride typically involves the reaction of ruthenium trichloride with ammonia in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{3 RuCl}_3 + \text{14 NH}_3 + \text{O}_2 \rightarrow \text{(NH}3\text{)}{14}\text{O}_2\text{Ru}_3\text{Cl}_6 ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ruthenium centers are further oxidized.
Reduction: This compound can also be reduced, leading to changes in the oxidation state of the ruthenium atoms.
Substitution: Ligand substitution reactions can occur, where ammonia or chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or other amines under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species .
科学的研究の応用
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic applications.
Industrial Applications: It is explored for use in industrial processes, such as the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride involves its ability to coordinate with various substrates through its ruthenium centers. The compound can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
類似化合物との比較
- Hexaammineruthenium(III) chloride
- Tetraamminedichlororuthenium(III) chloride
- Ruthenium(III) chloride hydrate
Comparison: Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride is unique due to its trinuclear structure and the presence of bridging oxygen atoms. This structure imparts distinct electronic and catalytic properties compared to other ruthenium complexes. For example, Hexaammineruthenium(III) chloride has a simpler mononuclear structure, which affects its reactivity and applications .
特性
分子式 |
ClH28N14O2Ru3-9 |
|---|---|
分子量 |
595.0 g/mol |
IUPAC名 |
azanide;oxygen(2-);ruthenium;ruthenium(5+);chloride |
InChI |
InChI=1S/ClH.14H2N.2O.3Ru/h1H;14*1H2;;;;;/q;14*-1;2*-2;;2*+5/p-1 |
InChIキー |
AQPPUBZLBVOJLP-UHFFFAOYSA-M |
正規SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[O-2].[O-2].[Cl-].[Ru].[Ru+5].[Ru+5] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


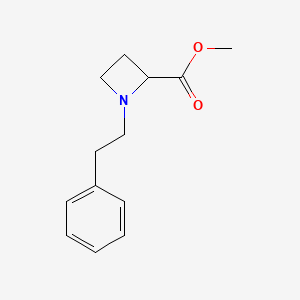
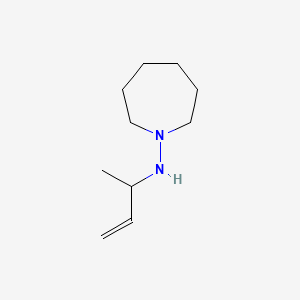

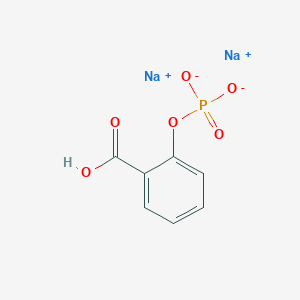
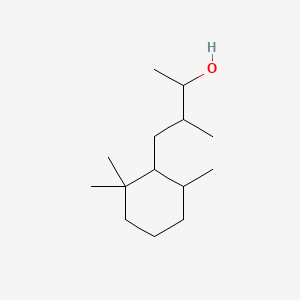
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)

![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

